

## toxicological data for Direct Yellow 50

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Compound of Interest					
Compound Name:	Direct Yellow 50				
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An In-depth Technical Guide to the Toxicological Profile of C.I. Direct Yellow 50

This document provides a comprehensive toxicological overview of **Direct Yellow 50** (C.I. 29025), a water-soluble anionic azo dye.[1] It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information compiled herein is derived from publicly available safety data sheets, regulatory assessments, and scientific literature.

**Direct Yellow 50** is primarily used in the dyeing of cellulosic fibers such as cotton and viscose, as well as in the coloring of paper and leather.[1][2] As a benzidine-based dye, its toxicological profile warrants careful consideration due to the potential for metabolic cleavage into carcinogenic aromatic amines.[1]

## **Summary of Toxicological Data**

The available data indicates that **Direct Yellow 50** has low acute toxicity via oral, dermal, and inhalation routes.[3][4] It is not a skin sensitizer and is considered a slight irritant to the skin and eyes only at high concentrations.[3] A 28-day repeated dose study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg bw/day.[3] The primary toxicological concern arises from its structure as a benzidine-based azo dye. Azo dyes can undergo reductive cleavage to form aromatic amines, which may be metabolically activated to genotoxic and carcinogenic compounds.[1] While general toxicological information on this class of dyes raises concerns, mutagenicity tests on substances with similar structures have not indicated a genotoxic potential.[4]



# **Quantitative Toxicity Data**

The following tables summarize the key quantitative toxicological and ecotoxicological data for **Direct Yellow 50**.

**Table 1: Acute Toxicity** 

Endpoint	Species	Route	Value	Guideline	Reference
LD50	Rat	Oral	>2,000 mg/kg bw	OECD 423	[3][4]
LD50	Rat	Dermal	>2,000 mg/kg bw	OECD 402	[3][4]
LC50	Rat	Inhalation	>5.15 mg/L (4 h)	OECD 403	[4]

**Table 2: Repeated Dose Toxicity** 

Study Duration	Species	Route	NOEL	Basis of NOEL	Reference
28-Day	Rat	Oral	400 mg/kg bw/day	Treatment-related changes observed in the stomach at 750 mg/kg bw/day.	[3]

## **Table 3: Ecotoxicity**



Endpoint	Species	Value	Assessment	Reference
Fish Toxicity (EC50)	-	>100 mg/L	Not harmful	[3]
Daphnia Toxicity (EC₅o)	Daphnia magna	>100 mg/L	Not harmful	[3]
Algal Toxicity (ErC50)	-	>100 mg/L	Not harmful	[3]
Bacterial Respiration Inhibition (EC50)	-	>1000 mg/L	Not harmful	[3]

## **Genotoxicity and Carcinogenicity**

The primary long-term health concern for benzidine-based azo dyes is their potential for genotoxicity and carcinogenicity.[1]

## **Mechanism of Action**

The genotoxicity of azo dyes is primarily linked to their metabolic conversion to component aromatic amines. This process involves two key steps:

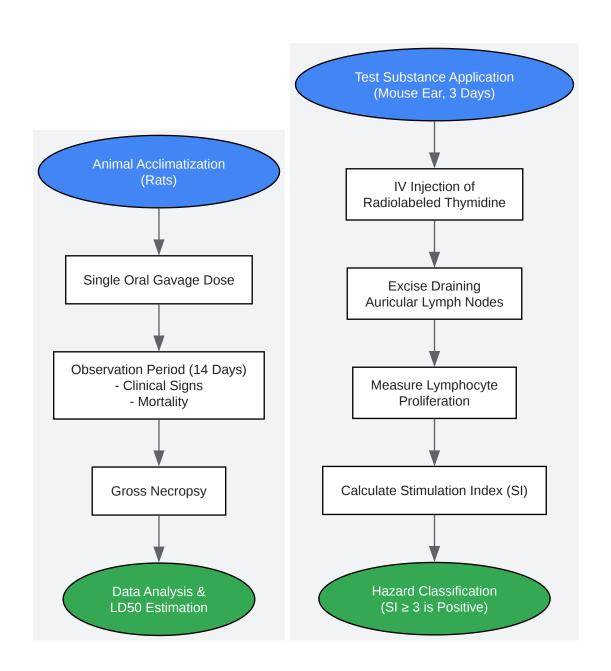
- Reductive Cleavage: The azo bond (-N=N-) is cleaved, often by intestinal microbiota and liver enzymes, releasing the constituent aromatic amines.[1]
- Metabolic Activation: These aromatic amines can be metabolically activated, primarily through N-oxidation by cytochrome P450 isozymes. The resulting N-hydroxylarylamines can form reactive nitrenium ions under acidic conditions, which can then bind to DNA, forming adducts that may lead to mutations and cancer.[1]

An epidemiological study of silk dyers exposed to benzidine-based dyes indicated a strong association with bladder cancer.[1] Benzidine and its metabolites have been detected in the urine of workers exposed to direct azo dyes.[1] However, it is important to note that long-term carcinogenicity studies on insoluble azo pigments based on 3,3'-dichlorobenzidine did not show



a carcinogenic effect.[1] For **Direct Yellow 50** specifically, an assessment derived from similar substances concluded that mutagenicity tests revealed no genotoxic potential.[4]





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